molecular formula C14H19Cl2N B6267508 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of diastereomers CAS No. 1514270-19-9

4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of diastereomers

Cat. No. B6267508
CAS RN: 1514270-19-9
M. Wt: 272.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, is a synthetic molecule that has been studied for its potential applications in the field of biochemistry and pharmacology. This molecule has been the subject of various research studies, as it has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, has been studied for its potential applications in the field of biochemistry and pharmacology. This molecule has been used as a model compound for the study of drug-receptor interactions, as it has been shown to bind to a variety of receptors in the body. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, this compound has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, is not fully understood. However, it is believed that this molecule binds to a variety of receptors in the body, including G-protein coupled receptors and opioid receptors. This binding has been shown to result in a variety of biochemical and physiological effects, including the inhibition of inflammation, the inhibition of cancer cell growth, and the modulation of pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, have been studied in a variety of animal models. It has been shown to have anti-inflammatory effects, as it has been shown to reduce inflammation in animal models. In addition, this compound has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have analgesic effects, as it has been shown to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, for laboratory experiments include its ease of synthesis, its stability in a variety of conditions, and its ability to bind to a variety of receptors in the body. The limitations of using this molecule for laboratory experiments include its limited solubility in aqueous solutions, its limited availability, and its potential for toxicity.

Future Directions

The future directions for 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, include further research into its anti-inflammatory, anti-cancer, and analgesic effects. Additional research is also needed to better understand its mechanism of action and its potential for toxicity. In addition, further research is needed to determine the optimal dosage and route of administration of this molecule for therapeutic purposes. Finally, further research is needed to explore the potential applications of this molecule in the field of drug discovery.

Synthesis Methods

The synthesis of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, is achieved through a three-step reaction process. The first step involves the reaction of 3,4-dichlorophenylacetonitrile with propan-2-yl bromide in the presence of sodium hydroxide. This reaction results in the formation of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers. The second step involves the reaction of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, with sodium hydride in the presence of a base. This reaction results in the formation of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, in its diastereomeric form. The final step involves the reaction of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, with a base in the presence of an acid. This reaction results in the formation of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of Diastereomers, in its monomeric form.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of diastereomers' involves the reaction of 3-(propan-2-yl)piperidine with 3,4-dichlorobenzaldehyde followed by reduction of the resulting imine to obtain the desired product as a mixture of diastereomers.", "Starting Materials": [ "3-(propan-2-yl)piperidine", "3,4-dichlorobenzaldehyde", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of 3-(propan-2-yl)piperidine with 3,4-dichlorobenzaldehyde in methanol in the presence of acetic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to obtain the desired product as a mixture of diastereomers.", "Step 3: Separation of the diastereomers by column chromatography using a suitable stationary phase and eluent system.", "Step 4: Characterization of the separated diastereomers by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS RN

1514270-19-9

Product Name

4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of diastereomers

Molecular Formula

C14H19Cl2N

Molecular Weight

272.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.